molecular formula C11H20N2O2 B13108133 tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13108133
M. Wt: 212.29 g/mol
InChI Key: XKZNMNKZDDJEEL-CIUDSAMLSA-N
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Description

tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and azabicyclo[2.1.1]hexane derivatives.

    Formation of the Bicyclic Structure: The key step involves the formation of the bicyclic structure through a cycloaddition reaction. This can be achieved using a Diels-Alder reaction or other cyclization techniques.

    Functional Group Modifications: Subsequent steps involve the introduction of the aminomethyl group and the carboxylate ester. This is typically done through nucleophilic substitution and esterification reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain product consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carboxylate ester group, potentially converting it to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure may be modified to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create new products with desirable characteristics.

Mechanism of Action

The mechanism by which tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • tert-butyl (1S,4R,5R)-5-(methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • tert-butyl (1S,4R,5R)-5-(ethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Uniqueness

The uniqueness of tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate lies in its specific functional groups and stereochemistry. The presence of the aminomethyl group and the tert-butyl ester provides distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-9(13)8(7)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1

InChI Key

XKZNMNKZDDJEEL-CIUDSAMLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@H]2CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2CN

Origin of Product

United States

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